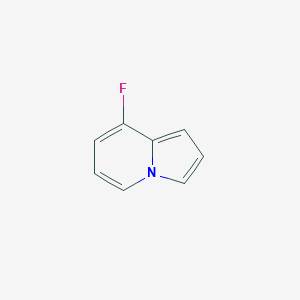
8-Fluoroindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroindolizine typically involves the introduction of a fluorine atom into the indolizine ring. One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile. This reaction is followed by dehydrofluorination and dehydrogenation steps to yield the final product . The reaction conditions often include the use of ultrasound, CF2Br2, Pb, and Bu4NBr as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
化学反応の分析
Types of Reactions: 8-Fluoroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: MnO2 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indolizine derivatives with different functional groups.
科学的研究の応用
8-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
作用機序
The mechanism of action of 8-Fluoroindolizine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with enzymes, receptors, and other proteins .
類似化合物との比較
- 3-Fluoroindolizine
- 6-Fluoroindolizine
- 7-Fluoroindolizine
Comparison: 8-Fluoroindolizine is unique due to the position of the fluorine atom at the 8th position of the indolizine ring. This specific positioning can influence the compound’s chemical reactivity and biological activity. Compared to other fluorinated indolizines, this compound may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
特性
分子式 |
C8H6FN |
|---|---|
分子量 |
135.14 g/mol |
IUPAC名 |
8-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |
InChIキー |
JAANJGNHTYJCEV-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=CC=C(C2=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




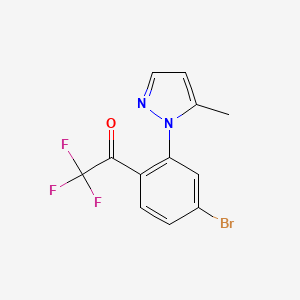
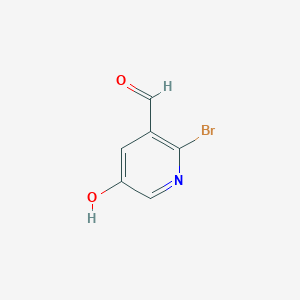
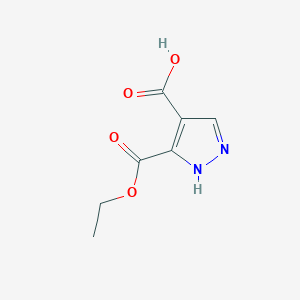
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)

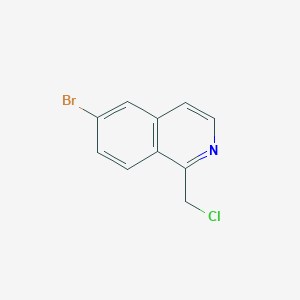
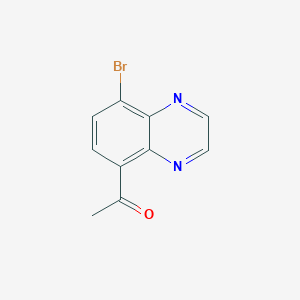
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
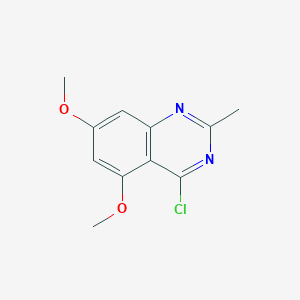
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
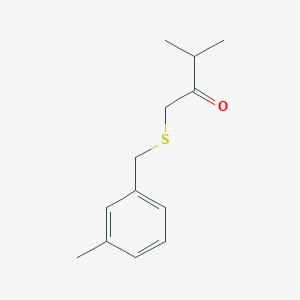
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
